molecular formula CH2N2 B562100 Cyanamide-13C CAS No. 21420-35-9

Cyanamide-13C

Cat. No.: B562100
CAS No.: 21420-35-9
M. Wt: 43.033
InChI Key: XZMCDFZZKTWFGF-OUBTZVSYSA-N
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Description

Cyanamide-13C: is an organic compound with the molecular formula CH₂N₂ . It is a simple molecule consisting of an amino group (-NH₂) and a nitrile group (-C≡N) attached to a single carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes .

Biochemical Analysis

Biochemical Properties

Aminoformonitrile plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within the biochemical environment .

Cellular Effects

The effects of Aminoformonitrile on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminoformonitrile exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aminoformonitrile can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Aminoformonitrile can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Aminoformonitrile is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Aminoformonitrile is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Aminoformonitrile and any effects on its activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cyanamide-13C can undergo oxidation reactions, where the amino group is converted to other functional groups.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products:

    Oxidation: Products may include imines or nitriles.

    Reduction: Primary amines are typically formed.

    Substitution: Various substituted amines or amides can be produced.

Properties

IUPAC Name

aminoformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2/c2-1-3/h2H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMCDFZZKTWFGF-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661874
Record name (~13~C)Cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.033 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21420-35-9
Record name (~13~C)Cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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